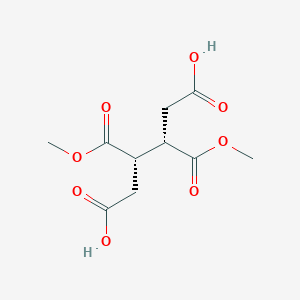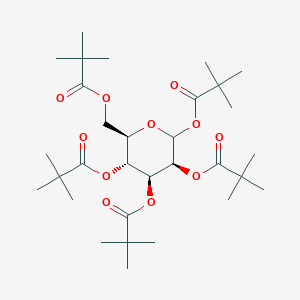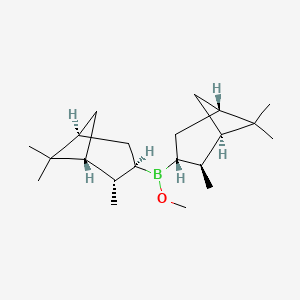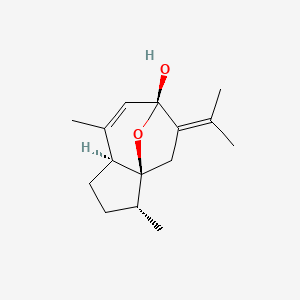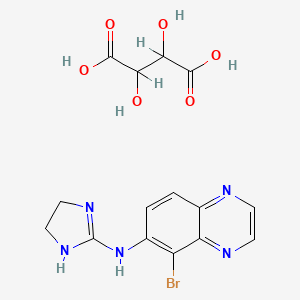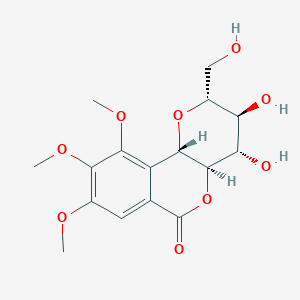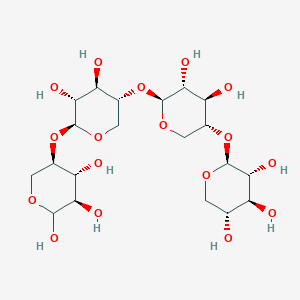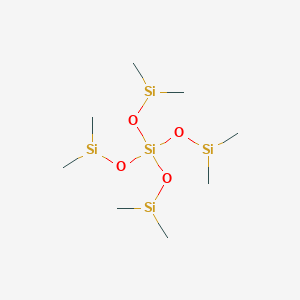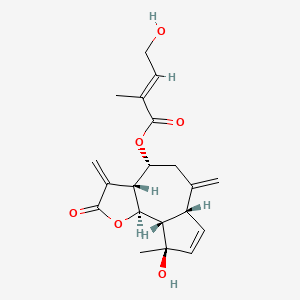
Eupalinilide B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eupalinilide B est une lactone sesquiterpénique de type germacrane isolée de la plante Eupatorium lindleyanum. Ce composé a suscité un intérêt considérable en raison de ses puissantes propriétés cytotoxiques contre diverses lignées de cellules tumorales, notamment A-549, BGC-823 et HL-60 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'Eupalinilide B implique plusieurs étapes en raison de sa structure complexe. L'une des principales voies de synthèse comprend l'introduction en fin de synthèse de l'oxygène par oxydation des groupes méthylènes activés, ce qui permet d'obtenir des carbonyles. Cette approche maximise la compatibilité des substrats avec différents réactifs jusqu'à l'oxydation en fin de synthèse .
Méthodes de production industrielle : Actuellement, l'this compound est principalement isolé de l'Eupatorium lindleyanum. Les méthodes de production à l'échelle industrielle sont encore en cours de développement, en se concentrant sur l'optimisation des processus d'extraction et de purification pour obtenir des composés de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions : L'Eupalinilide B subit diverses réactions chimiques, notamment :
Oxydation : Introduction d'atomes d'oxygène dans la molécule.
Réduction : Élimination d'atomes d'oxygène ou ajout d'atomes d'hydrogène.
Substitution : Remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les conditions varient en fonction des groupes fonctionnels impliqués, mais les réactifs courants comprennent les halogènes et les nucléophiles.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de composés carbonylés, tandis que la réduction peut produire des alcools .
Applications De Recherche Scientifique
Eupalinilide B a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les lactones sesquiterpéniques et leur réactivité.
Biologie : Étudié pour ses effets cytotoxiques sur diverses lignées de cellules cancéreuses.
Médecine : Agent thérapeutique potentiel pour le traitement des cancers, en particulier ceux résistants aux traitements conventionnels.
Industrie : Applications potentielles dans le développement de nouveaux produits pharmaceutiques et agrochimiques
5. Mécanisme d'action
This compound exerce ses effets par modification covalente des cibles nucléophiles, en particulier les thiols cystéinyles sur les protéines fonctionnelles. Cette modification peut inhiber divers processus cellulaires, conduisant à la cytotoxicité. La nature électrophile du composé lui permet d'agir comme un accepteur de Michael, réagissant avec les résidus nucléophiles dans les protéines .
Composés similaires :
- Eupalinilide A
- Eupalinilide G
- Eupachinilide B
Comparaison : this compound est unique en raison de sa cytotoxicité spécifique contre certaines lignées de cellules tumorales. Bien que d'autres composés similaires, tels que l'Eupalinilide A et l'Eupalinilide G, présentent également des propriétés cytotoxiques, l'this compound a montré des profils d'activité distincts et des applications thérapeutiques potentielles .
Mécanisme D'action
Eupalinilide B exerts its effects through covalent modification of nucleophilic targets, particularly cysteinyl thiols on functional proteins. This modification can inhibit various cellular processes, leading to cytotoxicity. The compound’s electrophilic nature allows it to act as a Michael acceptor, reacting with nucleophilic residues in proteins .
Comparaison Avec Des Composés Similaires
- Eupalinilide A
- Eupalinilide G
- Eupachinilide B
Comparison: Eupalinilide B is unique due to its specific cytotoxicity against certain tumor cell lines. While other similar compounds, such as Eupalinilide A and Eupalinilide G, also exhibit cytotoxic properties, this compound has shown distinct activity profiles and potential therapeutic applications .
Propriétés
Formule moléculaire |
C20H24O6 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
[(3aR,4R,6aR,9R,9aS,9bS)-9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H24O6/c1-10(6-8-21)18(22)25-14-9-11(2)13-5-7-20(4,24)16(13)17-15(14)12(3)19(23)26-17/h5-7,13-17,21,24H,2-3,8-9H2,1,4H3/b10-6+/t13-,14+,15+,16-,17-,20+/m0/s1 |
Clé InChI |
HCGYMFPNEDDKQY-LSOVPSQHSA-N |
SMILES |
CC(=CCO)C(=O)OC1CC(=C)C2C=CC(C2C3C1C(=C)C(=O)O3)(C)O |
SMILES isomérique |
C/C(=C\CO)/C(=O)O[C@@H]1CC(=C)[C@@H]2C=C[C@@]([C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)(C)O |
SMILES canonique |
CC(=CCO)C(=O)OC1CC(=C)C2C=CC(C2C3C1C(=C)C(=O)O3)(C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



